ethyl 2-[4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]morpholin-3-yl]acetate
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Overview
Description
Ethyl 2-[4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]morpholin-3-yl]acetate is a complex organic compound that features a combination of naphthalene, pyrazole, and morpholine moieties
Preparation Methods
The synthesis of ethyl 2-[4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]morpholin-3-yl]acetate involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 6-methoxynaphthalene with hydrazine and an appropriate aldehyde or ketone under acidic conditions.
Attachment of the morpholine ring: The pyrazole intermediate is then reacted with a morpholine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the resulting compound with ethyl bromoacetate under basic conditions to yield the target compound
Chemical Reactions Analysis
Ethyl 2-[4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]morpholin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters
Scientific Research Applications
Ethyl 2-[4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]morpholin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Material Science: The compound’s unique properties make it a candidate for developing new materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism of action of ethyl 2-[4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]morpholin-3-yl]acetate involves its interaction with specific molecular targets. The naphthalene and pyrazole moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-[4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]morpholin-3-yl]acetate can be compared with similar compounds such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also features a naphthalene moiety but differs in its indole and propanamide groups.
2-(6-methoxynaphthalen-2-yl)propanoate derivatives: These compounds share the naphthalene core but have different functional groups attached, leading to varied biological activities .
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]morpholin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-3-30-22(27)12-20-15-29-9-8-26(20)14-19-13-24-25-23(19)18-5-4-17-11-21(28-2)7-6-16(17)10-18/h4-7,10-11,13,20H,3,8-9,12,14-15H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUIDQTUXAORGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1CC2=C(NN=C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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